

In Vitro Characterization of MI-538: A Technical Guide

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Compound of Interest

Compound Name: MI-538
Cat. No.: B10800187

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Introduction

MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3][4][5] This interaction is a critical driver of leukemogenesis in acute leukemias harboring MLL gene rearrangements. By disrupting the menin-MLL complex, **MI-538** offers a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. This document provides a comprehensive overview of the in vitro characterization of **MI-538**, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of MI-538

MI-538 demonstrates low nanomolar potency in biochemical assays and potent anti-proliferative activity in MLL-rearranged leukemia cell lines. The compound exhibits high selectivity for MLL-fusion-dependent cells, with minimal effects on cell lines that do not harbor MLL translocations.[1]

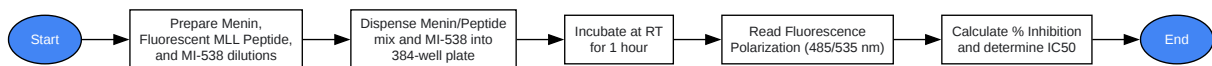
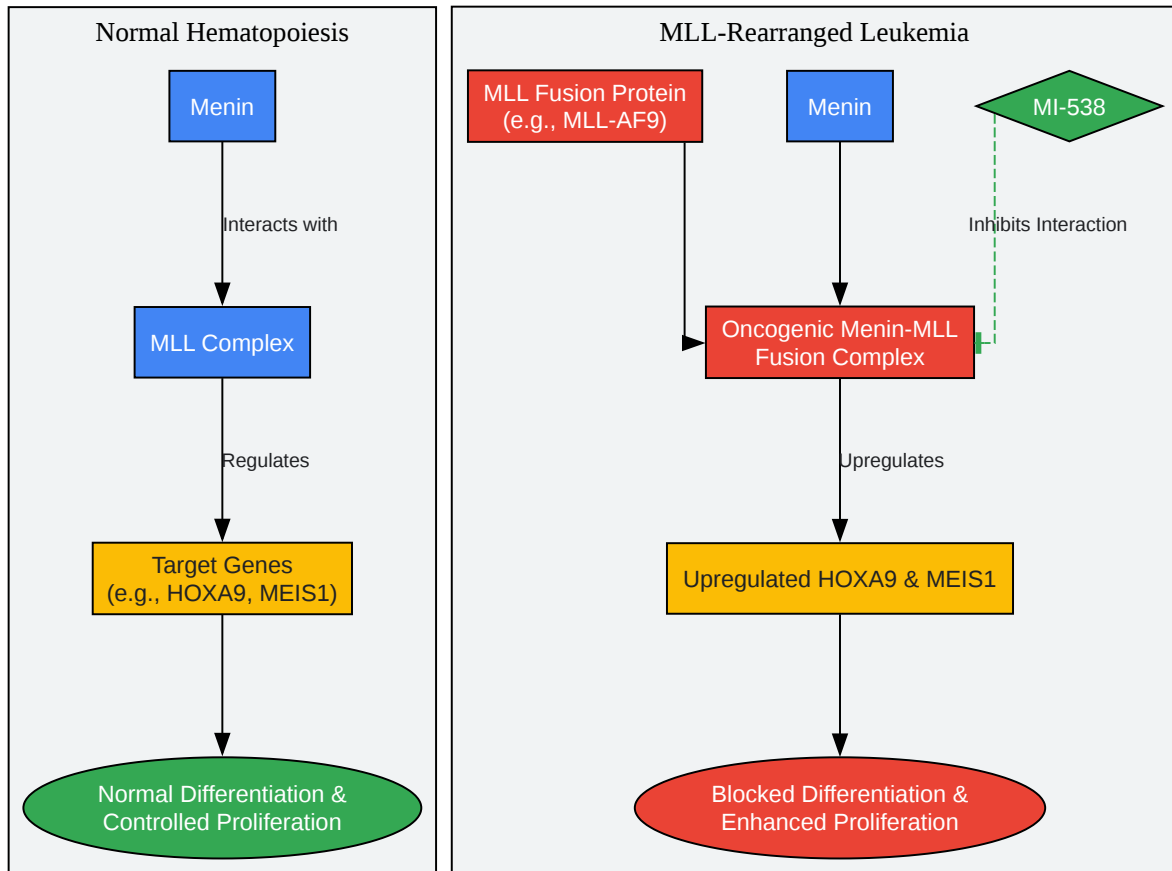
Parameter	Value	Assay Type	Description	Reference
IC50	21 nM	Fluorescence Polarization	Inhibition of the menin-MLL fusion protein interaction.	[1][2][3]
Kd	6.5 nM	Not Specified	Binding affinity to menin.	[1]
GI50	83 nM	MTT Assay	Growth inhibition of MLL-AF9 transformed mouse bone marrow cells.	[1][2]
GI50	200-500 nM	MTT Assay	Growth inhibition of human MLL leukemia cells (general range for thienopyrimidine class).	[6]
Selectivity	No effect up to 6 μ M	MTT Assay	Growth inhibition of control cell lines (HL-60, HM-2) without MLL translocations.	[1]

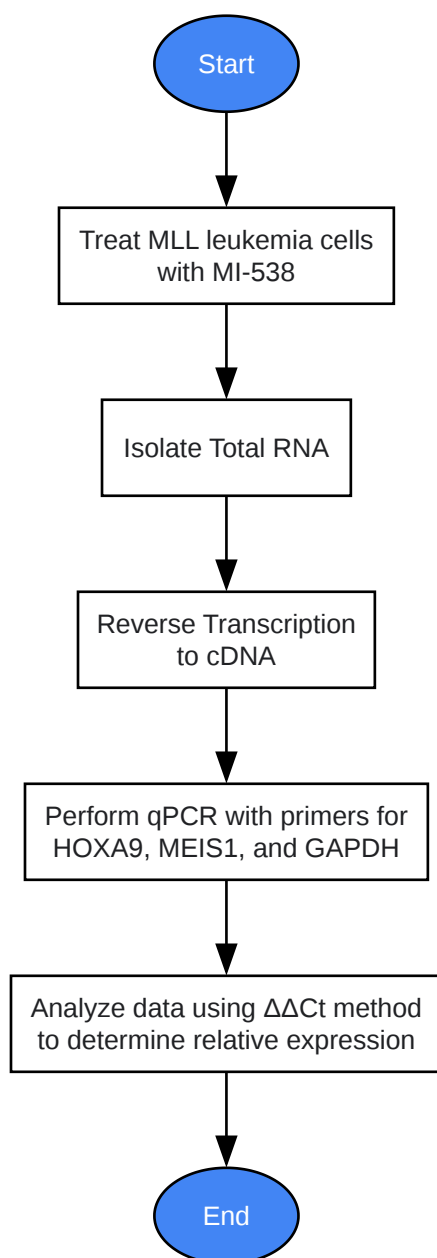
Mechanism of Action: The Menin-MLL Signaling Pathway

In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-AF9). These fusion proteins require interaction with the scaffold protein menin to drive their leukemogenic transcriptional program. The menin-MLL fusion complex aberrantly upregulates the expression

of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[7]
Overexpression of HOXA9 and MEIS1 leads to a block in hematopoietic differentiation and enhanced cell proliferation, ultimately resulting in leukemia.

MI-538 acts by binding to a pocket on menin that is critical for its interaction with MLL fusion proteins.[6] This direct inhibition disrupts the formation of the oncogenic complex, leading to the downregulation of HOXA9 and MEIS1 gene expression.[1][7] The subsequent decrease in HOXA9 and MEIS1 levels relieves the differentiation block and inhibits the proliferation of MLL leukemia cells.[7]





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